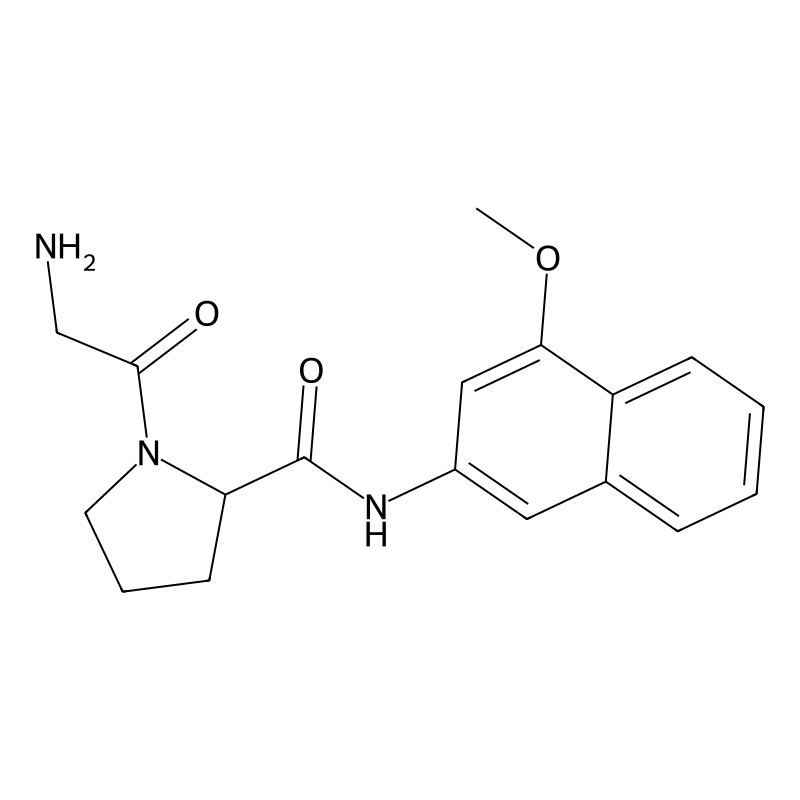

Gly-Pro 4-methoxy-beta-naphthylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Gly-Pro 4-methoxy-beta-naphthylamide (Gly-Pro-4-MeNph) is a synthetic molecule commonly used in scientific research as a substrate for the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves specific dipeptides (short chains of two amino acids) at their N-terminus (amino end). Merck Life Science Vietnam:

DPP-IV Activity Assay

Gly-Pro-4-MeNph is a chromogenic substrate for DPP-IV. This means it contains a chromophore (a light-absorbing group) attached to the molecule. When DPP-IV cleaves the Gly-Pro bond in Gly-Pro-4-MeNph, the chromophore is released. The amount of released chromophore can be measured by its absorbance at a specific wavelength, which in turn, reflects the activity of DPP-IV in the sample. Scientific Labs: This assay is useful for studying DPP-IV activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations.

Drug Discovery

Since DPP-IV plays a role in glucose metabolism, Gly-Pro-4-MeNph can be a valuable tool in drug discovery efforts. Researchers can use this substrate to screen for new drugs that inhibit DPP-IV activity. DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. Sigma-Aldrich: By identifying compounds that reduce the cleavage of Gly-Pro-4-MeNph by DPP-IV, scientists can potentially develop new therapeutic agents for diabetes management.

Gly-Pro 4-methoxy-beta-naphthylamide is a dipeptide derivative consisting of glycine (Gly) and proline (Pro) linked to a 4-methoxy-beta-naphthylamide group. Its molecular formula is C18H21N3O3, with an average mass of 327.384 g/mol and a monoisotopic mass of 327.158292 g/mol . The compound is often used in its hydrochloride salt form, with the molecular formula C18H22ClN3O3 .

Gly-Pro 4-methoxy-beta-naphthylamide serves as a substrate for dipeptidyl peptidase IV (DPP IV), an enzyme involved in various biological processes. The compound's biological activity is primarily based on its interaction with this enzyme, allowing for the measurement of DPP IV activity in biological samples .

The primary application of Gly-Pro 4-methoxy-beta-naphthylamide is in the assay of dipeptidyl peptidase IV (DPP IV) activity in serum and other biological samples. The compound serves as a fluorogenic substrate, allowing for the sensitive and specific detection of DPP IV activity .

In a typical assay, the reaction between DPP IV and Gly-Pro 4-methoxy-beta-naphthylamide is stopped with citrate buffer (100 mmol/L, pH 4.0), and the released 4-methoxy-2-naphthylamine is measured fluorometrically . This method enables researchers to quantify DPP IV activity in various biological contexts, contributing to our understanding of enzyme function and potential diagnostic applications.

Gly-Pro 4-methoxy-beta-naphthylamide primarily interacts with dipeptidyl peptidase IV. The enzyme cleaves the bond between the proline residue and the 4-methoxy-beta-naphthylamine group, releasing the fluorescent molecule. This specific interaction forms the basis for its use in enzyme activity assays .

Similar Compounds: Comparison and Uniqueness

Several compounds share structural or functional similarities with Gly-Pro 4-methoxy-beta-naphthylamide. Some of these include:

- Pro-Arg 4-methoxy-beta-naphthylamide: This compound is structurally similar but contains arginine instead of glycine .

- Gly-Pro p-nitroanilide: Another dipeptide substrate used for DPP IV assays, but with a different chromogenic group (p-nitroaniline) .

- 7-Amido-4-methylcoumarin (AMC) derivatives: These compounds are also used as fluorogenic substrates for various peptidases .

- 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonyl (EDANS) substrates: These are often used in conjunction with DABCYL quenchers for FRET-based assays .

Gly-Pro 4-methoxy-beta-naphthylamide is unique in its specific combination of the Gly-Pro dipeptide with the 4-methoxy-beta-naphthylamine fluorophore. This structure provides a balance of enzyme specificity and sensitive fluorometric detection, making it particularly suitable for DPP IV assays.

The compound's fluorescence properties are also noteworthy. When excited at 335-350 nm, it emits fluorescence at 410-440 nm . This spectral range is distinct from some other fluorophores, potentially allowing for multiplexed assays or reducing interference from other fluorescent molecules in biological samples.

Fundamental Molecular Architecture

Gly-Pro 4-methoxy-β-naphthylamide possesses a molecular formula of C₁₈H₂₁N₃O₃ with a precise molecular weight of 327.38 grams per mole. The compound consists of a dipeptide backbone formed by glycine and proline residues, covalently linked to a 4-methoxy-β-naphthylamide chromophoric group. The molecular structure incorporates three distinct functional regions: the amino acid dipeptide sequence, the aromatic naphthalene ring system, and the methoxy substituent that modifies the electronic properties of the naphthyl moiety.

The structural arrangement features a glycine residue connected through an amide bond to a proline residue, which subsequently forms an amide linkage with the 4-methoxy-β-naphthylamide group. The proline component contributes a five-membered pyrrolidine ring that introduces conformational rigidity to the molecular structure. This cyclic amino acid residue significantly influences the overall three-dimensional shape and binding characteristics of the compound.

The naphthalene ring system provides the chromophoric properties essential for spectroscopic detection and quantitative analysis. The methoxy group attached at the 4-position of the naphthalene ring enhances the electron density of the aromatic system and contributes to the compound's solubility characteristics in organic solvents.

Chemical Identifier Specifications

The compound possesses a Chemical Abstracts Service registry number of 42761-76-2, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide.

The Simplified Molecular Input Line Entry System representation for the compound is: COc1cc(NC(=O)C2CCCN2C(=O)CN)cc3ccccc13. This notation provides a linear representation of the molecular connectivity and serves as a standardized method for database searches and computational chemistry applications.

The International Chemical Identifier key for Gly-Pro 4-methoxy-β-naphthylamide is LSZPYDQEJZWJIJ-UHFFFAOYSA-N. This unique identifier facilitates cross-referencing across different chemical databases and ensures accurate identification of the compound in scientific literature.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ | |

| Molecular Weight | 327.38 g/mol | |

| Chemical Abstracts Service Number | 42761-76-2 | |

| International Chemical Identifier Key | LSZPYDQEJZWJIJ-UHFFFAOYSA-N |

Stereochemical Considerations

The proline residue in Gly-Pro 4-methoxy-β-naphthylamide introduces a chiral center that contributes to the stereochemical complexity of the molecule. The pyrrolidine ring of proline restricts rotation around the peptide bond, resulting in defined conformational preferences that influence the compound's biological activity and binding characteristics. The stereochemical configuration of the proline residue follows the L-configuration typically found in naturally occurring amino acids.

The conformational rigidity imposed by the proline residue creates a structured peptide backbone that positions the terminal naphthylamide group in a specific spatial orientation. This structural arrangement is crucial for the compound's function as a substrate for dipeptidyl peptidase four, as the enzyme requires precise substrate positioning for effective catalytic activity.

Glycyl Proline 4-methoxy-beta-naphthylamide demonstrates distinct solubility profiles across different solvent systems, influenced by both its peptide backbone and aromatic naphthylamide moiety. The compound exhibits good solubility in ethanol, with documented solubility of 50 milligrams per milliliter, producing clear, colorless to faintly yellow solutions [1] [2] [3]. This relatively high ethanol solubility reflects the compound's amphiphilic nature, containing both hydrophilic peptide components and lipophilic aromatic regions.

In aqueous media, the compound displays limited solubility. The hydrochloride salt form shows enhanced water solubility compared to the free base, with the polar hydrochloride counterion facilitating dissolution in aqueous environments [4]. This enhanced aqueous solubility of the salt form is consistent with general principles governing ionic compound dissolution, where charged species interact favorably with polar water molecules through ion-dipole interactions.

The following table summarizes the documented solubility characteristics:

| Solvent System | Solubility | Physical Appearance |

|---|---|---|

| Ethanol | 50 milligrams per milliliter | Clear, colorless to faintly yellow |

| Water (salt form) | Enhanced solubility | White to off-white solid |

| Methanol | Soluble | Not specified |

The 4-methoxy-beta-naphthylamide component contributes significantly to the overall solubility profile. Aromatic naphthyl systems typically exhibit limited water solubility but demonstrate good compatibility with organic solvents such as ethanol, methanol, and dimethyl sulfoxide [5]. The methoxy substitution at the 4-position of the naphthalene ring introduces electron-donating characteristics that can influence both solubility and stability parameters [6] [7].

Fluorescence Emission Properties and Spectral Behavior

The fluorescence properties of Glycyl Proline 4-methoxy-beta-naphthylamide are primarily attributed to the 4-methoxy-beta-naphthylamide chromophore, which serves as the fluorescent moiety in this dipeptide substrate. The compound exhibits characteristic excitation and emission wavelengths that make it suitable for fluorometric assays and detection applications.

The 4-methoxy-beta-naphthylamide fluorophore demonstrates excitation maxima in the range of 335-350 nanometers, with corresponding emission maxima occurring at 410-440 nanometers [14]. This wavelength profile provides a substantial Stokes shift, which is advantageous for analytical applications as it minimizes interference from scattered excitation light. The relatively large separation between excitation and emission maxima enhances signal-to-noise ratios in fluorescence-based assays.

Spectral characteristics of the fluorophore system:

| Spectral Parameter | Wavelength Range | Characteristic |

|---|---|---|

| Excitation Maximum | 335-350 nanometers | Optimal excitation range |

| Emission Maximum | 410-440 nanometers | Peak fluorescence output |

| Stokes Shift | ~75-105 nanometers | Substantial separation |

The methoxy substitution at the 4-position of the naphthalene ring significantly influences the fluorescence properties through electronic effects. The methoxy group acts as an electron-donating substituent, which enhances the fluorescence quantum yield and shifts the absorption and emission spectra toward longer wavelengths compared to unsubstituted naphthylamide derivatives [6] [7]. This bathochromic shift results from the stabilization of the excited state through electron donation from the methoxy group.

The fluorescence quantum yield and molar extinction coefficient are enhanced by the 4-methoxy substitution, contributing to improved detection sensitivity in analytical applications [7]. The electron-donating capability of the methoxy group facilitates the formation of an electronic push-pull system within the fluorophore, resulting in increased fluorescence intensity and improved photophysical properties.

Environmental factors significantly affect the fluorescence behavior of the compound. Solvent polarity influences both the absorption and emission spectra through solvatochromic effects [15]. In polar protic solvents, hydrogen bonding interactions can affect the excited state properties and lead to spectral shifts. The fluorescence intensity typically decreases in aqueous environments due to enhanced non-radiative decay processes, while organic solvents generally provide more favorable conditions for fluorescence emission.

The pH of the solution environment also impacts fluorescence properties, particularly affecting the protonation state of ionizable groups within the molecule. Changes in pH can alter the electronic properties of the fluorophore system and consequently modify both the intensity and wavelength of fluorescence emission [15].

Substrate Specificity and Enzyme-Substrate Binding Dynamics

Glycine-Proline 4-methoxy-beta-naphthylamide demonstrates highly specific interactions with Dipeptidyl Peptidase IV through well-characterized binding mechanisms [2]. The compound functions as a chromogenic substrate that exploits the enzyme's inherent specificity for dipeptides containing proline or alanine at the penultimate position [2] [3]. The substrate recognition process involves multiple discrete binding subsites within the DPP-IV active site, designated as S1, S2, S1', S2', and S2 extensive subsites [4] [5].

The molecular recognition begins with the interaction of the free amino terminus of the glycine residue with the conserved glutamate motif (Glutamic acid 205 and Glutamic acid 206) located within the active site [6] [7]. This electrostatic interaction serves as the primary anchor point, positioning the substrate appropriately for subsequent enzymatic processing [6]. The glutamate motif functions as a recognition site specifically for the amino terminus of peptide substrates, ensuring that only dipeptides can be cleaved from the substrate [6].

The proline residue occupies the S1 subsite, which exhibits a highly hydrophobic character optimally configured to accommodate the cyclic structure of proline [6] [4]. This pocket is formed by valine 656, tryptophan 659, tyrosine 662, tyrosine 666, valine 711, and tyrosine 547, creating an environment that provides strong van der Waals interactions with the proline ring [6] [5]. The conformational rigidity imposed by the proline residue creates specific spatial positioning requirements that influence binding affinity and catalytic efficiency [7].

The 4-methoxy-beta-naphthylamide moiety extends into the S2' subsite, where it forms additional stabilizing interactions [6]. The aromatic naphthalene ring system interacts with tryptophan 629 through pi-pi stacking interactions, while the methoxy substituent modulates the electronic properties of the chromophore . The S2' groove is particularly well-suited to accommodate large aliphatic side chains due to the pi electron system of tryptophan 629 [6].

Substrate access to the active site occurs through a side opening formed at the interface between the beta-propeller domain and the alpha/beta hydrolase domain [6] [7]. This pathway represents the sterically most favorable route for substrate entry and product exit, as confirmed by crystallographic evidence from enzyme-substrate complexes [6]. The side opening is characterized by an oval-shaped groove that can accommodate peptides up to approximately ten residues in length [6].

The binding dynamics involve initial substrate recognition followed by formation of an enzyme-substrate complex through multiple contact points [8]. During catalysis, conformational changes occur in serine 630 and histidine 740, which contribute to stabilization of the tetrahedral intermediate formed during peptide bond hydrolysis [6]. These structural rearrangements are essential for optimal catalytic activity and represent key mechanistic features of the enzyme-substrate interaction.

Kinetic Parameters: Km and Vmax Determination

Comprehensive kinetic analysis of Glycine-Proline 4-methoxy-beta-naphthylamide hydrolysis by Dipeptidyl Peptidase IV reveals distinct catalytic parameters that characterize the enzyme-substrate relationship [2] [9] [10]. The Michaelis-Menten constant (Km) for this substrate has been determined to be 0.255 millimolar using fluorometric detection methods, indicating moderate binding affinity compared to other DPP-IV substrates [9] [11].

Comparative kinetic studies demonstrate that Glycine-Proline 4-methoxy-beta-naphthylamide exhibits intermediate binding characteristics within the spectrum of DPP-IV substrates [2] [10]. Alanine-Proline p-nitroanilide demonstrates the highest affinity with a Km value of 0.05 millimolar, while Glycine-Proline p-nitroanilide shows a Km of 0.20 millimolar [2]. The 4-methoxy-beta-naphthylamide derivative exhibits a slightly higher Km value, suggesting that the aromatic chromophore influences binding affinity through steric or electronic effects [10].

Maximum velocity (Vmax) determinations for Glycine-Proline 4-methoxy-beta-naphthylamide hydrolysis yield values of 22.01 micromolar per minute under standard assay conditions [11]. This parameter reflects the catalytic capacity of the enzyme when saturated with substrate and provides insight into the turnover efficiency for this specific substrate [12]. The Vmax values vary considerably among different DPP-IV substrates, with Glycine-Proline p-nitroanilide demonstrating higher turnover rates of 70.6 per second [2].

Catalytic efficiency, expressed as the ratio kcat/Km, provides a comprehensive measure of enzyme performance that combines both binding affinity and turnover rate [12] [2]. For optimal DPP-IV substrates such as Arginine-Proline p-nitroanilide, catalytic efficiency reaches 898,400 per second per molar, representing exceptionally high enzymatic performance [2]. The presence of the 4-methoxy-beta-naphthylamide chromophore appears to modestly reduce catalytic efficiency compared to simpler chromogenic leaving groups.

Temperature dependence studies reveal that kinetic parameters for Glycine-Proline 4-methoxy-beta-naphthylamide follow typical Arrhenius relationships, with optimal activity observed at physiological temperature (37 degrees Celsius) [9]. The activation energy for substrate hydrolysis can be calculated from temperature-dependent rate measurements, providing insight into the energetic requirements for catalytic turnover.

Inhibition kinetics studies using competitive inhibitors such as Diprotin A demonstrate that Glycine-Proline 4-methoxy-beta-naphthylamide and inhibitor molecules compete for the same binding site [9] [8]. The inhibition constant (Ki) values derived from these studies confirm that substrate and inhibitor recognition involves overlapping molecular interactions within the active site [2] [9].

Steady-state kinetic analysis under various substrate concentrations follows classical Michaelis-Menten behavior, with saturation kinetics observed at substrate concentrations above 1.0 millimolar [10] [11]. The linear relationship observed in Lineweaver-Burk plots confirms the validity of the kinetic model and allows accurate determination of both Km and Vmax parameters [11].

pH-Dependent Activity Profiles in Enzymatic Assays

The enzymatic activity of Dipeptidyl Peptidase IV toward Glycine-Proline 4-methoxy-beta-naphthylamide exhibits pronounced pH dependence, with distinct optimal ranges that reflect the ionization states of critical catalytic residues [3] [13] [14]. Comprehensive pH profiling reveals that maximum enzymatic activity occurs within the pH range of 8.5 to 9.0 when using this specific substrate [13].

At physiological pH (7.4), DPP-IV demonstrates approximately 85 percent of maximal activity against Glycine-Proline 4-methoxy-beta-naphthylamide [3] [14]. This activity level increases substantially as pH rises toward the alkaline range, reaching peak performance between pH 8.5 and 9.0 [13]. At pH 9.6, the enzyme retains approximately 90 percent of maximum activity, indicating robust performance under mildly alkaline conditions [3].

The pH dependence profile reflects the ionization behavior of key catalytic residues within the active site [15] [16]. The catalytic triad, consisting of serine 630, histidine 740, and aspartic acid 708, requires specific protonation states for optimal catalytic function [6] [8]. The apparent pKa value of approximately 7.2 has been determined for a critical ionizable group involved in Glycine-Proline p-nitroanilide cleavage, likely corresponding to the catalytic histidine residue [15].

Under acidic conditions (pH below 6.0), enzymatic activity becomes severely compromised, dropping to less than 10 percent of maximum activity [3] [13]. This dramatic reduction reflects protonation of essential catalytic residues that disrupts the charge relay system necessary for efficient peptide bond hydrolysis [14]. The enzyme shows negligible activity at pH 5.0, consistent with complete protonation of critical ionizable groups [3].

The alkaline pH optimum for Glycine-Proline 4-methoxy-beta-naphthylamide processing contrasts with some other DPP-IV substrates that may exhibit different pH profiles [16] [13]. This variation suggests that substrate-specific interactions can influence the apparent pKa values of catalytic residues through local electrostatic effects or conformational changes [16].

Buffer composition significantly affects the observed pH-activity relationships [13] [17]. Tris-HCl buffer systems (50 millimolar) at pH 8.3 provide optimal conditions for fluorometric assays using Glycine-Proline 4-methoxy-beta-naphthylamide [17]. The buffer must possess adequate capacity to maintain stable pH throughout the assay period, particularly given the potential for pH drift during extended incubations [13].

Ionic strength effects contribute to the overall pH dependence profile [18] [13]. The presence of specific dipeptides, particularly Glycine-X sequences (where X represents glycine, glutamine, glutamic acid, or serine), can enhance enzymatic activity and modify the apparent pH optimum [18]. These effects likely result from allosteric interactions or substrate-assisted catalysis mechanisms that influence the ionization behavior of active site residues [18].

Temperature interactions with pH effects reveal that the optimal pH range can shift with changing temperature conditions [19]. At 37 degrees Celsius, the pH optimum remains stable around pH 8.5-9.0, but lower temperatures may require pH adjustment to maintain optimal activity [19]. This temperature-pH interaction reflects the thermodynamic properties of ionizable groups within the enzyme active site [19].